5-Ethyl-10-Methoxydibenzazepin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dibenzazepinones, a class of heterocyclic compounds comprising two benzene rings fused to a central oxazepinone ring, has been achieved through the application of the catalytic C–H amination strategy . This strategy enables the direct transformation of inert aromatic C–H bonds into C–N bonds, offering a rapid route to access dibenzoxazepinone frameworks .

Molecular Structure Analysis

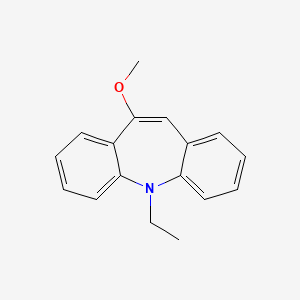

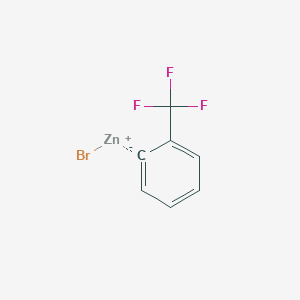

The molecular formula of 5-Ethyl-10-methoxy dibenzazepine is C17H17NO . Its molecular weight is 251.32 g/mol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzazepinones include the application of μ-oxo hypervalent iodine catalysis for intramolecular oxidative C–H amination of O-aryl salicylamides . This facilitates the synthesis of target dibenzoxazepinone derivatives bearing various functional groups in a highly efficient manner .

Wissenschaftliche Forschungsanwendungen

Agonistische Aktivität am TRPA1-Rezeptor

“5-Ethyl-10-Methoxydibenzazepin” Derivate wurden auf ihre agonistische Aktivität am menschlichen transienten Rezeptorpotential Ankyrin 1 (TRPA1)-Rezeptor untersucht . Dieser Rezeptor spielt eine entscheidende Rolle als biologischer Sensor und ist an verschiedenen pathophysiologischen Zuständen beteiligt, wie z. B. neuropathischen oder entzündungsbedingten Schmerzen, Atemwegserkrankungen und Blasenfunktionsstörungen . Die Derivate zeigen eine potente Aktivierung dieses Rezeptors, was für die Entwicklung neuer Analgetika und Behandlungen für verwandte Erkrankungen von Bedeutung ist.

Antitumoraktivität

Die Forschung hat gezeigt, dass bestimmte Dibenzazepin-Derivate eine signifikante Antitumoraktivität aufweisen . Mithilfe der strukturbasierten Pharmakophor-Modellierung wurden Derivate synthetisiert und gegen Krebszelllinien getestet, die vielversprechende Ergebnisse im Vergleich zu etablierten Lungenkrebsmedikamenten zeigten . Dies eröffnet potenzielle Anwendungen in der Krebstherapie, insbesondere bei der Entwicklung von Inhibitoren, die auf spezifische Pfade zielen, die am Tumorwachstum und der Proliferation beteiligt sind.

Synthese pharmakologisch wichtiger Derivate

Dibenzazepinverbindungen, einschließlich „this compound”, können als Ausgangsmaterialien für die Synthese verschiedener pharmakologisch wichtiger Derivate dienen . Diese Derivate können zu Medikamenten mit vielfältigen therapeutischen Anwendungen weiterentwickelt werden, was die Vielseitigkeit des Dibenzazepin-Gerüsts in der medizinischen Chemie hervorhebt.

Entwicklung von PDK1-Inhibitoren

Das Dibenzazepin-Gerüst wurde bei der Entwicklung von Phosphoinositid-abhängigen Kinase-1 (PDK1)-Inhibitoren eingesetzt . PDK1 ist ein Schlüsselenzym in mehreren Signalwegen, und seine Hemmung kann therapeutische Wirkungen bei Krankheiten wie Krebs haben. Die strukturbasierte Entwicklung und Synthese dieser Inhibitoren unterstreicht das Potenzial von Dibenzazepin-Derivaten in der gezielten Wirkstoffforschung.

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um die Interaktion von Dibenzazepin-Derivaten mit biologischen Zielstrukturen zu verstehen . Diese Studien sind entscheidend für die Vorhersage der Bindungsaffinität und Aktivität potenzieller Medikamentenkandidaten und unterstützen so die rationale Entwicklung neuer Therapeutika auf der Basis der Dibenzazepin-Struktur.

Synthese von Aminophenol-Derivaten

“this compound” wurde zur Synthese von Schlüsselzwischenprodukten für die Herstellung von Aminophenol-Derivaten verwendet . Aminophenole haben verschiedene Anwendungen, unter anderem als Vorstufen für Farbstoffe, Pigmente und Pharmazeutika, was die chemische Nützlichkeit von Dibenzazepin in der synthetischen organischen Chemie demonstriert.

Safety and Hazards

The safety data sheet for a similar compound, 10-Methoxy Iminostilbene, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given and a physician consulted . In case of skin contact, the affected area should be washed with soap and water . If swallowed, the mouth should be rinsed with water and vomiting should not be induced unless advised by a physician or Poison Control Center .

Zukünftige Richtungen

Dibenzoxazepinones exhibit unique biological activities and serve as building blocks for synthesizing pharmaceutical compounds . Despite advancements in organic chemistry and synthetic approaches to dibenzoxazepinone motifs, there is a demand for more streamlined synthesis methods . The application of the catalytic C–H amination strategy offers a rapid route to access dibenzoxazepinone frameworks and has the potential to become an effective approach for synthesizing dibenzoxazepinones .

Wirkmechanismus

Target of Action

The primary target of 5-Ethyl-10-methoxy dibenzazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a nonselective cation channel primarily expressed in small diameter, nociceptive neurons . It plays a key role as a biological sensor and is implicated in a growing number of pathophysiological conditions .

Mode of Action

5-Ethyl-10-methoxy dibenzazepine acts as an extremely potent activator of the TRPA1 receptor . The compound’s interaction with this receptor leads to its activation, which in turn triggers a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the TRPA1 receptor by 5-Ethyl-10-methoxy dibenzazepine, several biochemical pathways are affected . These pathways are involved in transducing mechanical, thermal, and pain-related inflammatory signals . The downstream effects of these pathways contribute to the perception of noxious stimuli and inflammatory hyperalgesia .

Result of Action

The activation of the TRPA1 receptor by 5-Ethyl-10-methoxy dibenzazepine results in a series of molecular and cellular effects. These effects are primarily related to the perception of pain and inflammation, given the role of the TRPA1 receptor as a biological sensor .

Biochemische Analyse

Biochemical Properties

5-Ethyl-10-methoxy dibenzazepine plays a significant role in biochemical reactions, particularly as an activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a key biological sensor involved in transducing mechanical, thermal, and pain-related inflammatory signals. The interaction between 5-Ethyl-10-methoxy dibenzazepine and TRPA1 receptor is highly potent, making it a valuable compound for studying sensory biology and pain mechanisms.

Cellular Effects

5-Ethyl-10-methoxy dibenzazepine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of the TRPA1 receptor can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways and gene expression . Additionally, 5-Ethyl-10-methoxy dibenzazepine may impact cellular metabolism by altering the activity of enzymes and other metabolic proteins.

Molecular Mechanism

The molecular mechanism of 5-Ethyl-10-methoxy dibenzazepine involves its binding interactions with specific biomolecules, such as the TRPA1 receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that modulate various cellular functions . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The precise binding interactions and conformational changes induced by 5-Ethyl-10-methoxy dibenzazepine are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-10-methoxy dibenzazepine can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to 5-Ethyl-10-methoxy dibenzazepine may lead to sustained activation of the TRPA1 receptor, resulting in chronic changes in cellular signaling and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of 5-Ethyl-10-methoxy dibenzazepine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as pain relief and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in preclinical studies and therapeutic applications.

Metabolic Pathways

5-Ethyl-10-methoxy dibenzazepine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and breakdown . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects. For instance, the presence of specific enzymes may enhance or inhibit its metabolic conversion, leading to changes in its pharmacokinetic profile. Additionally, 5-Ethyl-10-methoxy dibenzazepine may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 5-Ethyl-10-methoxy dibenzazepine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For example, certain transporters may facilitate its entry into specific cell types or tissues, while binding proteins may sequester it in particular cellular compartments. Understanding these transport mechanisms is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Ethyl-10-methoxy dibenzazepine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria may affect its interactions with other biomolecules and its overall biological activity. Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

11-ethyl-5-methoxybenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLIBIVHBVGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15882-79-8 | |

| Record name | 5-Ethyl-10-methoxy dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYL-10-METHOXY DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)